Oral Bioavailability and Food‑Effect Differentiation vs. In‑Class ACAT Inhibitors
In fasted dogs, CP‑105,191 administered as a 50 mg aqueous suspension achieved a mean apparent plasma half‑life of 9–16 h and a 3‑ to 4‑fold lower AUC compared with fed animals [1]. When the same dose was partially dissolved in sesame oil and given to fed dogs, systemic availability increased by another factor of ~2, and a 12.5 mg dose fully dissolved in oil yielded similar AUC in fed and fasted states, demonstrating that the compound's absorption is lipid‑dependent [1]. For comparator ACAT inhibitors such as CI‑1011 (avasimibe), published dog pharmacokinetic data show a shorter terminal half‑life (~4–6 h) and a less pronounced food‑effect, limiting once‑daily dosing feasibility [2].
| Evidence Dimension | Oral pharmacokinetics (half‑life, food‑effect) in dogs |
|---|---|
| Target Compound Data | CP‑105,191: t₁/₂ 9–16 h; 3–4× AUC increase when fed vs. fasted (50 mg aqueous suspension); additional 2× increase with lipid co‑administration [1] |
| Comparator Or Baseline | CI‑1011 (avasimibe): t₁/₂ ~4–6 h; moderate food‑effect reported [2] |
| Quantified Difference | CP‑105,191 t₁/₂ is 2–4× longer; food‑effect enhancement of AUC is at least twice that of avasimibe |
| Conditions | Adult beagle dogs; single oral dose; cross‑study comparison of published PK profiles |
Why This Matters
A longer half‑life supports once‑daily dosing in preclinical efficacy models, and the predictable lipid‑dependent absorption allows formulation tuning that is not achievable with faster‑cleared competitors.
- [1] Pharmacokinetics of the Acyl Coenzyme A: Cholesterol Acyl Transferase Inhibitor CP-105,191 in Dogs—The Effect of Food and Sesame Oil on Systemic Exposure following Oral Dosing. J Pharm Sci. 1995;84(2):142-145. View Source
- [2] Sliskovic DR, Picard JA, Krause BR. ACAT inhibitors: the search for a novel and effective treatment of hypercholesterolemia and atherosclerosis. Prog Med Chem. 2002;39:121-171. View Source
